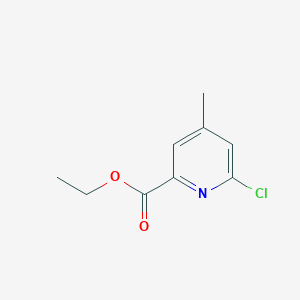

Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-chloro-4-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)5-8(10)11-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUJWVBOFOMHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676497 | |

| Record name | Ethyl 6-chloro-4-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122090-50-9 | |

| Record name | Ethyl 6-chloro-4-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-chloro-4-methylpyridine-2-carboxylate

CAS Number: 1122090-50-9

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a halogenated pyridine derivative that has emerged as a valuable heterocyclic building block in the realms of medicinal chemistry and agrochemical synthesis. Its strategic substitution pattern—featuring a reactive chlorine atom, a nucleophilic nitrogen, and an ester functional group—renders it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of novel therapeutics. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The presence of a chlorine atom on this scaffold further enhances its utility, as chlorinated compounds are prominent in medicinal chemistry, often improving metabolic stability and binding affinity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 1122090-50-9 | [3][4] |

| Molecular Formula | C₉H₁₀ClNO₂ | [5] |

| Molecular Weight | 199.63 g/mol | [5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 235 °C | [6] |

| Density | ~1.11 g/cm³ | [6] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide. | [6] |

Synthesis and Mechanism

The primary route to this compound is through the esterification of its corresponding carboxylic acid, 6-chloro-4-methylpyridine-2-carboxylic acid (CAS: 324028-95-7).[7] The most common and industrially scalable method for this transformation is the Fischer-Speier esterification.[8]

Reaction Scheme

Caption: Synthesis via Fischer Esterification.

Mechanistic Insights

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[9] The mechanism proceeds through several equilibrium steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[10]

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[10]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[9]

-

Deprotonation: A base (such as another molecule of ethanol or water) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[5]

To drive the equilibrium towards the product, an excess of the alcohol reactant is typically used, and the water generated is often removed from the reaction mixture.[10]

Experimental Protocol (Generalized)

While a specific protocol for this exact molecule is not detailed in the available literature, a standard Fischer esterification procedure can be adapted.[11]

-

Reaction Setup: To a solution of 6-chloro-4-methylpyridine-2-carboxylic acid in a large excess of anhydrous ethanol (which also serves as the solvent), a catalytic amount of concentrated sulfuric acid is slowly added with cooling.

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or HPLC.

-

Workup: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.[6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a suitable method for assessing the purity of this compound. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.[12] Gradient elution may be necessary to ensure the separation of the product from starting materials and any potential byproducts. UV detection is commonly used for pyridine-containing compounds.[2]

-

Gas Chromatography (GC): Given its volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used for purity assessment and to detect any volatile impurities.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons), a singlet for the methyl group on the pyridine ring, and two singlets or doublets for the aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the substituted pyridine ring. The carbon atoms attached to the chlorine and nitrogen atoms would show characteristic chemical shifts.

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 199.63 g/mol . The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band characteristic of the C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹). Other significant peaks would include C-H stretching vibrations of the alkyl and aromatic groups, and C=C and C=N stretching vibrations of the pyridine ring.

Applications in Drug Discovery and Development

The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules.[5] Its structure is particularly amenable to modification at several key positions.

Role as a Synthetic Building Block

Caption: Key reaction sites for further functionalization.

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution or can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents. The ester group at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for molecular elaboration.

Development of Nicotinic Acetylcholine Receptor (nAChR) Modulators

A significant application of pyridine-based scaffolds is in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[13] These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction, making them important therapeutic targets.[14][15] this compound serves as a key intermediate in the synthesis of novel nAChR modulators.[5] The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine. By modifying the substituents on the pyridine ring, researchers can fine-tune the binding affinity and selectivity of these compounds for different nAChR subtypes (e.g., α4β2, α7).[7][16]

Safety and Handling

This compound is an organic compound that should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[6]

-

Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]

-

Fire Hazards: The compound may be flammable. Keep away from open flames, sparks, and other sources of ignition.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is crucial to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and agrochemical research. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting point for the synthesis of novel bioactive compounds, particularly modulators of nicotinic acetylcholine receptors. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, intended to support researchers and scientists in leveraging this valuable chemical entity for their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. ETHYL 2,4-DICHLORO-6-METHYLPYRIDINE-3-CARBOXYLATE(86129-63-7) 1H NMR spectrum [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. One moment, please... [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. air.unimi.it [air.unimi.it]

An In-Depth Technical Guide to Ethyl 6-chloro-4-methylpyridine-2-carboxylate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous blockbuster drugs. Their unique electronic properties and ability to engage in various biological interactions make them a privileged structure in drug design. Within this important class of heterocyles, Ethyl 6-chloro-4-methylpyridine-2-carboxylate stands out as a versatile and highly valuable intermediate. Its strategic placement of chloro, methyl, and ethyl carboxylate functionalities on the pyridine ring allows for a diverse range of chemical modifications, making it an indispensable building block in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis and critical role in drug discovery, with a particular focus on its application in the synthesis of selective COX-2 inhibitors.

Physicochemical Properties: A Foundation for Synthetic Application

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. These properties dictate the choice of reaction conditions, solvents, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| CAS Number | 1122090-50-9 | ChemBK |

| Appearance | Colorless liquid | ChemBK |

| Boiling Point | 311.5 °C at 760 mmHg | MySkinRecipes |

| Melting Point | -2 °C | ChemBK |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide. | ChemBK |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor carboxylic acid followed by its esterification. This section provides a detailed, field-proven protocol for both stages.

Part 1: Synthesis of 6-chloro-4-methylpyridine-2-carboxylic acid

The precursor, 6-chloro-4-methylpyridine-2-carboxylic acid, can be synthesized via the oxidation of 2-chloro-4,6-dimethylpyridine. This selective oxidation of one methyl group is a critical step.

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-4,6-dimethylpyridine in a mixture of pyridine and water.

-

Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (KMnO₄) portion-wise. The exothermic nature of the reaction necessitates careful control of the addition rate to maintain a manageable temperature.

-

Expert Insight: The use of pyridine as a co-solvent aids in solubilizing the starting material and the intermediate manganese species, leading to a more homogenous reaction mixture and preventing the formation of intractable solids.

-

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct. Wash the filter cake with water.

-

Purification: Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-chloro-4-methylpyridine-2-carboxylic acid.[2]

Part 2: Fischer Esterification to this compound

The final step is the esterification of the carboxylic acid with ethanol, a classic Fischer esterification reaction.

Caption: Fischer esterification of the carboxylic acid to the final product.

Experimental Protocol:

-

Reaction Setup: To a solution of 6-chloro-4-methylpyridine-2-carboxylic acid in a large excess of absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Expert Insight: Using ethanol as the solvent drives the equilibrium towards the product side, maximizing the yield of the ester. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography to yield pure this compound.

Application in Drug Discovery: A Gateway to Novel Therapeutics

This compound is a key building block for a variety of bioactive molecules due to its reactive sites that allow for further chemical transformations.

Role as a Versatile Synthetic Intermediate

The chloro substituent at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The methyl group at the 4-position can also be functionalized. This multi-functionality makes it a valuable precursor in the synthesis of agrochemicals, particularly herbicides and insecticides.[3]

Potential Intermediate in the Synthesis of COX-2 Inhibitors

The substituted pyridine motif is a core structural feature of several selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects compared to their non-selective counterparts. One of the most prominent examples is Etoricoxib. While various synthetic routes to Etoricoxib have been published, many utilize substituted pyridine intermediates. The structural similarity of this compound to key fragments in the synthesis of Etoricoxib suggests its potential as a starting material or a close derivative thereof.[4][5] The synthesis of Etoricoxib often involves the coupling of a substituted pyridine ring with a phenylsulfone moiety.

Caption: Logical relationship of the intermediate in a drug synthesis pathway.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It is sensitive to air and light, so storage under an inert atmosphere and in a dark container is recommended.[6]

-

In case of Exposure:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6]

-

-

Incompatible Materials: Strong oxidizing agents.[6]

Conclusion

This compound, with a molecular weight of 199.63 g/mol , is more than just a chemical compound; it is a key enabler in the quest for novel and improved therapeutics. Its well-defined physicochemical properties and versatile reactivity, coupled with a straightforward synthetic route, make it an invaluable tool for medicinal chemists and drug development professionals. A comprehensive understanding of its synthesis, handling, and potential applications, particularly in the construction of complex pharmaceutical agents like COX-2 inhibitors, is crucial for leveraging its full potential in the advancement of pharmaceutical sciences.

References

- 1. Ethyl 2-chloro-6-methylpyridine-4-carboxylate 3998-88-7 [sigmaaldrich.com]

- 2. 6-Chloro-4-methylpyridine-2-carboxylic acid | 324028-95-7 | Benchchem [benchchem.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Portico [access.portico.org]

- 5. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

- 6. fishersci.com [fishersci.com]

Physicochemical Properties & Structural Elucidation

An In-depth Technical Guide to Ethyl 6-chloro-4-methylpyridine-2-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. It details the structural, chemical, and spectroscopic properties of this compound, outlines a robust synthetic pathway, and explores its applications as a pivotal chemical intermediate. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and scalability.

This compound is a substituted pyridine derivative whose structural features make it a valuable building block in organic synthesis. Understanding its fundamental properties is critical for its effective use in subsequent chemical transformations.

Chemical Identity

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 1122090-50-9 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Synonyms | Ethyl 6-chloro-4-methylpicolinate |

Physical Properties

The compound is typically a colorless to pale yellow liquid under standard conditions.[1] Its high boiling point suggests strong intermolecular interactions, and its solubility profile is characteristic of many organic esters.

| Parameter | Value | Source |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~311.5 °C | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether) | [1] |

Structural Analysis

The structure consists of a pyridine ring substituted at key positions: a chloro group at C6, a methyl group at C4, and an ethyl carboxylate group at C2. The chlorine atom at the 6-position significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution, a key feature leveraged in synthetic applications.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.8-8.0 ppm (s, 1H): Aromatic proton at C5. The singlet nature arises from the lack of adjacent protons. Its downfield shift is influenced by the adjacent chloro group and ring nitrogen.

-

δ ~7.3-7.5 ppm (s, 1H): Aromatic proton at C3. Also a singlet, typically upfield relative to the C5 proton.

-

δ 4.49 ppm (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl ester group. The quartet splitting is due to coupling with the adjacent methyl group. This prediction is based on a similar environment in ethyl 6-methylpicolinate.[3]

-

δ 2.67 ppm (s, 3H): Methyl protons (-CH₃ ) at C4. A sharp singlet as there are no adjacent protons to couple with. This is a characteristic shift for a methyl group on a pyridine ring.[3]

-

δ 1.44 ppm (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester group. The triplet is due to coupling with the adjacent methylene protons.[3]

¹³C NMR (100 MHz, CDCl₃):

-

δ ~165 ppm: Carbonyl carbon (C =O) of the ester.

-

δ ~155-160 ppm: C6, attached to the electronegative chlorine atom.

-

δ ~148-152 ppm: C2, attached to the ester group and nitrogen.

-

δ ~145-150 ppm: C4, attached to the methyl group.

-

δ ~125 ppm: C5, aromatic CH.

-

δ ~120 ppm: C3, aromatic CH.

-

δ ~62 ppm: Methylene carbon (-OCH₂ CH₃) of the ethyl ester.

-

δ ~20-24 ppm: Methyl carbon on the ring (C H₃).

-

δ ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃ ). (Predictions are based on general chemical shift ranges for substituted pyridines).[4]

FT-IR (KBr, cm⁻¹):

-

~2980 cm⁻¹: C-H stretching (aliphatic CH₃ and CH₂).

-

~1720-1740 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

-

~1580, 1470 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~1250-1300 cm⁻¹: C-O stretching of the ester.

-

~750-800 cm⁻¹: C-Cl stretching.

Mass Spectrometry (EI):

-

m/z 199/201 (M⁺): Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.

-

m/z 154/156: Loss of the ethoxy group (-OC₂H₅).

-

m/z 126/128: Subsequent loss of carbon monoxide (-CO). The fragmentation pattern is expected to involve initial loss from the ester group.[5]

Synthesis & Purification

A robust and scalable synthesis of this compound can be logically designed from commercially available precursors. The strategy hinges on two key transformations: selective chlorination of the pyridine ring and esterification of the carboxylic acid. The order of these steps can be adapted based on starting material availability and intermediate stability. Here, we present a plausible route starting from 4-methylpyridine-2-carboxylic acid (4-methylpicolinic acid).

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the ester C-O bond and the ring C-Cl bond. This suggests two primary synthetic approaches:

-

Route A: Chlorination of 4-methylpicolinic acid followed by esterification.

-

Route B: Esterification of 4-methylpicolinic acid followed by chlorination of the resulting ester.

Route A is often preferred in a laboratory setting. The carboxylic acid group is deactivating, which can help control the regioselectivity of the chlorination reaction. Furthermore, the intermediate, 6-chloro-4-methylpyridine-2-carboxylic acid, is a stable, crystalline solid that is often easier to purify than the corresponding ester.

Detailed Protocol: Synthesis of 6-Chloro-4-methylpyridine-2-carboxylic Acid

This procedure is based on established methods for the vapor-phase chlorination of pyridine derivatives, a technique that provides high selectivity at industrial scale but can be adapted for laboratory synthesis with appropriate equipment.[6][7]

-

Rationale: Vapor-phase chlorination at elevated temperatures (300-450°C) is necessary to overcome the inherent electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic substitution.[6] The reaction proceeds via a radical mechanism.

Protocol:

-

Reactor Setup: A quartz tube reactor packed with an inert support (e.g., silica) is placed inside a tube furnace. The system is equipped with an inlet for gaseous reactants and a condenser at the outlet to trap the products.

-

Vaporization: Heat 4-methylpyridine-2-carboxylic acid to its sublimation point in a separate heated chamber connected to the reactor inlet.

-

Reaction: Pass a stream of nitrogen gas through the sublimation chamber to carry the vaporized starting material into the reactor, pre-heated to 380°C.

-

Chlorination: Concurrently, introduce a controlled flow of chlorine gas (Cl₂) into the reactor. The molar ratio of picoline derivative to chlorine should be optimized, typically starting at 1:2.

-

Product Collection: The reaction mixture exiting the reactor is passed through a series of cold traps (ice bath, then dry ice/acetone) to condense the chlorinated products and separate them from HCl gas and unreacted chlorine.

-

Work-up: The condensed solid is dissolved in a suitable solvent like dichloromethane. The organic solution is washed with water to remove any remaining HCl, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Detailed Protocol: Fischer Esterification

This classic method is highly effective for converting carboxylic acids to their corresponding ethyl esters using an excess of ethanol as both reactant and solvent.[3][8]

-

Rationale: The use of a strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. Driving the equilibrium towards the product is achieved by using a large excess of ethanol.[8]

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add crude 6-chloro-4-methylpyridine-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Add absolute ethanol (20 eq, serving as solvent and reagent). While stirring, carefully add concentrated sulfuric acid (0.2 eq) dropwise.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Neutralization: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully pour it into a beaker containing ice and a saturated solution of sodium bicarbonate. Stir until CO₂ evolution ceases and the aqueous layer is basic (pH 8-9).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification & Quality Control

The final product is typically purified by vacuum distillation or column chromatography on silica gel.

-

Column Chromatography: A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from non-polar impurities and any remaining starting material.

-

Quality Control: The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy to ensure the absence of starting materials or isomeric byproducts. Mass spectrometry will confirm the molecular weight and correct isotopic distribution.

Applications in Synthetic Chemistry

The title compound is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups: the ester can be hydrolyzed or converted to an amide, while the chloro group can be displaced by various nucleophiles or participate in cross-coupling reactions.

The Chloromethylpyridine Scaffold in Medicinal Chemistry

Chlorinated pyridine rings are prevalent motifs in pharmaceuticals.[9] The chlorine atom can act as a key binding element in a protein active site or serve as a synthetic handle for introducing more complex functionality. Pyridine carboxylic acid derivatives, in particular, are scaffolds for numerous enzyme inhibitors and receptor antagonists.[10][11]

Role as an Intermediate in Agrochemicals

This molecule is used as an intermediate in the synthesis of herbicides and insecticides.[2] The specific structural arrangement allows for the construction of complex active ingredients that target biological pathways in pests or weeds.[12]

Example Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The 6-chloropyridine moiety is a common feature in kinase inhibitors, where it often participates in hinge-binding interactions. A common transformation is the Suzuki cross-coupling reaction to form a biaryl system.

This workflow illustrates how the chloro group is first replaced via a palladium-catalyzed Suzuki coupling, followed by hydrolysis of the ester and subsequent amidation to yield a final, more complex molecule with potential biological activity.

Safety & Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[1]

-

PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, rinse the affected area with plenty of water and seek medical attention.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined structure and predictable reactivity make it an essential tool for the modern organic chemist. This guide provides a comprehensive overview of its properties, a logical and robust synthetic strategy, and a glimpse into its utility in the development of complex, high-value molecules. Mastery of its synthesis and handling is a key capability for any research organization focused on the discovery of novel bioactive compounds.

References

- 1. chembk.com [chembk.com]

- 2. This compound [myskinrecipes.com]

- 3. 6-methyl-pyridine-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. data.epo.org [data.epo.org]

- 7. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents [patents.google.com]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Ethyl 6-chloro-4-methylpyridine-2-carboxylate

An Important Intermediate in Pharmaceutical and Agrochemical Research

Foreword

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and agrochemical development. Its structural features, including the reactive chloro-substituent and the ester functionality, make it a versatile building block for the synthesis of more complex molecules with diverse biological activities. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its chemical identity, synthesis, and potential applications.

Chemical Identity and Properties

Correctly identifying a chemical compound is the foundation of any scientific investigation. This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular structure.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1122090-50-9 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₂ | N/A |

| Molecular Weight | 199.63 g/mol | N/A |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process involving the oxidation of the 2-methyl group of a 4-methylpyridine derivative, followed by esterification and chlorination.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step methodology for the synthesis of this compound. This protocol is based on established chemical principles for similar pyridine derivatives and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Oxidation of 4-Methylpyridine to 4-Methylpyridine-2-carboxylic acid

-

To a stirred solution of 4-methylpyridine in water, add potassium permanganate portion-wise at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Wash the precipitate with hot water.

-

Combine the filtrate and washings, and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield 4-methylpyridine-2-carboxylic acid.

Step 2: Esterification to Ethyl 4-methylpyridine-2-carboxylate

-

Suspend 4-methylpyridine-2-carboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 4-methylpyridine-2-carboxylate.

Step 3: Chlorination to this compound

-

To a solution of ethyl 4-methylpyridine-2-carboxylate in a suitable solvent (e.g., chloroform or dichlorobenzene), add a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

-

Heat the reaction mixture at reflux for several hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a base and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or distillation under reduced pressure to afford this compound.

Spectroscopic Characterization

Due to the lack of publicly available experimental data for this compound, this section will provide predicted spectroscopic data based on the known chemical shifts of similar structures. These predictions are for reference and require experimental verification.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ 7.8-8.0 (d, 1H): Aromatic proton at the 5-position of the pyridine ring.

-

δ 7.2-7.4 (d, 1H): Aromatic proton at the 3-position of the pyridine ring.

-

δ 4.4 (q, 2H): Methylene protons of the ethyl ester group.

-

δ 2.4 (s, 3H): Methyl protons at the 4-position of the pyridine ring.

-

δ 1.4 (t, 3H): Methyl protons of the ethyl ester group.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ 165-167: Carbonyl carbon of the ester.

-

δ 150-152: C6 carbon of the pyridine ring (attached to chlorine).

-

δ 148-150: C2 carbon of the pyridine ring (attached to the ester).

-

δ 145-147: C4 carbon of the pyridine ring (attached to the methyl group).

-

δ 123-125: C5 carbon of the pyridine ring.

-

δ 120-122: C3 carbon of the pyridine ring.

-

δ 61-63: Methylene carbon of the ethyl ester.

-

δ 20-22: Methyl carbon at the 4-position.

-

δ 13-15: Methyl carbon of the ethyl ester.

Reactivity and Applications

This compound is a valuable intermediate due to the presence of multiple reactive sites. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides and other derivatives.

These chemical properties make it a key component in the synthesis of a range of target molecules. While specific examples for this exact isomer are not widely published, related compounds are extensively used in the following areas:

-

Agrochemicals: Pyridine-based compounds are integral to the development of herbicides and insecticides. The structural motif of this compound can be found in molecules designed to interact with specific biological targets in pests and weeds.[3]

-

Pharmaceuticals: The pyridine core is a common scaffold in medicinal chemistry. The reactivity of this compound allows for the construction of libraries of potential drug candidates for various therapeutic areas.

Safety Information

As with any chemical reagent, proper handling and safety precautions are paramount. While a specific safety data sheet (SDS) for this compound is not provided, general safety guidelines for chloro-substituted pyridines should be followed. These compounds are typically irritants and may be harmful if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

References

An In-Depth Technical Guide to the Physical Properties of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a wide range of organic molecules. Its unique structural features, including a pyridine core, a chloro substituent, a methyl group, and an ethyl ester moiety, make it a versatile intermediate in the development of agrochemicals and pharmaceuticals.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering valuable insights for its application in research and development.

Molecular Structure and Properties

The structural arrangement of this compound dictates its reactivity and physical characteristics. The pyridine ring provides a basic nitrogen atom, while the electron-withdrawing chlorine atom and ester group influence the electron density distribution within the ring.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some discrepancies exist in the reported values across different sources, which may be attributed to variations in experimental conditions and purity of the samples.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 235°C | [2] |

| 311.5°C | [1] | |

| Melting Point | -2°C | [2] |

| Density | ~1.11 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide. | [2] |

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of this compound.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring, the quartet and triplet of the ethyl group, and a singlet for the methyl group.

-

¹³C NMR would display distinct peaks for the carbon atoms in the pyridine ring, the ester carbonyl group, and the aliphatic carbons of the ethyl and methyl groups.

-

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-Cl stretching, and various vibrations associated with the substituted pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the ethyl ester and chloro substituents.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

Objective: To determine the purity of an this compound sample.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable modifier)

-

C18 reverse-phase HPLC column

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

-

Standard Solution Preparation: Accurately weigh a known amount of a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Sample Preparation: Accurately weigh the sample of this compound and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

-

HPLC Analysis:

-

Set the HPLC parameters (e.g., flow rate, injection volume, column temperature, and UV detection wavelength).

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Calculate the area of the peak for the sample.

-

Determine the purity of the sample by comparing its peak area to the total area of all peaks in the chromatogram.

-

References

An In-depth Technical Guide to the Solubility of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Ethyl 6-chloro-4-methylpyridine-2-carboxylate, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of precise quantitative solubility data in the public domain, this guide presents known qualitative solubility information and a detailed, field-proven experimental protocol for its determination. This document is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound, ensuring scientific integrity and supporting further research and development.

Introduction: The Significance of this compound

This compound (CAS Number: 1122090-50-9) is a substituted pyridine derivative that serves as a crucial building block in organic synthesis.[1] Its molecular structure, featuring a chlorinated pyridine ring with methyl and ethyl carboxylate functional groups, makes it a versatile precursor for a range of biologically active molecules. This compound is particularly noted for its role as an intermediate in the synthesis of agrochemicals, such as herbicides and insecticides, and in medicinal chemistry for the construction of novel therapeutic agents.[1]

Understanding the solubility of this compound is paramount for its practical application. In drug development, solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. For agrochemical synthesis, precise solubility data is essential for reaction kinetics, process optimization, purification, and the formulation of the final product. This guide addresses the current knowledge gap in the quantitative solubility of this compound and provides the necessary tools for researchers to generate this vital data.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note the discrepancies in reported boiling points, which may be due to different experimental conditions (e.g., pressure). The physical state has been described as both a colorless liquid and a solid, suggesting that its melting point is near ambient temperature.

| Property | Value | Source(s) |

| CAS Number | 1122090-50-9 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 235°C, 311.5°C | [1][2] |

| Melting Point | -2°C | [2] |

| Density | ~1.11 g/cm³ | [2] |

Solubility Profile: A Qualitative Overview

Table 2: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility | Source(s) |

| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO) | Soluble | [2] |

| Polar Protic Solvents | Ethanol | Soluble | [2] |

| Aqueous Solvents | Water | Data not available | |

| Nonpolar Organic Solvents | Data not available |

The solubility in polar organic solvents like ethanol and DMSO is expected for a molecule with a polar pyridine ring and an ester functional group.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the ester group can also participate in dipole-dipole interactions, facilitating dissolution in polar solvents.[3] The overall solubility will be a balance between the polar characteristics of the pyridine and ester moieties and the nonpolar nature of the methyl and ethyl groups.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To address the absence of quantitative data, this section provides a detailed, step-by-step protocol for determining the thermodynamic solubility of this compound. The saturation shake-flask method is considered the "gold standard" for its reliability and is based on allowing a compound to reach equilibrium in a solvent over a set period.[4]

Principle

An excess amount of the solid or liquid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solute, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique (e.g., HPLC-UV).

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, acetone, acetonitrile) of analytical grade

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Glass vials or flasks with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a glass vial. The excess is crucial to ensure a saturated solution is formed.[4]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set at a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[5][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles.[7]

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method (e.g., reversed-phase with a C18 column and a mobile phase of acetonitrile and water) to separate and quantify the compound.[8]

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the solubility of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Self-Validating System and Causality

-

Why an excess of solute? To ensure that the solvent is fully saturated and that the measured concentration represents the true thermodynamic solubility limit.

-

Why a long equilibration time? To allow the dissolution process to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Why filtration? To ensure that only the dissolved solute is being measured, as any suspended solid particles would lead to an overestimation of solubility.

-

Why HPLC-UV for quantification? It is a highly sensitive and specific method that allows for accurate quantification of the analyte even in the presence of minor impurities.

Logical Workflow and Data Application

The determination and application of solubility data follow a logical progression in a research and development setting. The following diagram illustrates this workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

Foreword: The Structural Elucidation of a Substituted Pyridine

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing detailed information about the chemical environment of hydrogen atoms within a molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of Ethyl 6-chloro-4-methylpyridine-2-carboxylate, a substituted pyridine of interest in medicinal chemistry and materials science. By dissecting the anticipated spectral features, we aim to provide a framework for understanding not just this specific molecule, but also the broader class of substituted pyridine derivatives. Our approach emphasizes the "why" behind the spectral patterns, grounding our interpretations in the fundamental principles of chemical shifts, spin-spin coupling, and electron density distributions.

Predicted ¹H NMR Spectrum: A First Principles Approach

While a definitive, experimentally acquired spectrum is the gold standard, a robust prediction can be made based on the analysis of structurally analogous compounds and established NMR principles. The structure of this compound dictates the presence of four distinct sets of proton signals.

Molecular Structure:

Caption: Structure of this compound.

Based on this structure, we anticipate the following signals:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 (Pyridine Ring) | ~7.5 - 8.0 | Singlet (s) | 1H |

| H-5 (Pyridine Ring) | ~7.2 - 7.7 | Singlet (s) | 1H |

| -CH₂- (Ethyl Group) | ~4.4 - 4.6 | Quartet (q) | 2H |

| -CH₃ (Ethyl Group) | ~1.3 - 1.5 | Triplet (t) | 3H |

| -CH₃ (Methyl at C4) | ~2.4 - 2.6 | Singlet (s) | 3H |

Detailed Signal Interpretation: Unraveling the Electronic Environment

The predicted chemical shifts and multiplicities are a direct consequence of the electronic environment of each proton. Here, we delve into the rationale behind these predictions.

Aromatic Protons (H-3 and H-5)

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This generally leads to a downfield shift for the ring protons compared to benzene.

-

H-3: This proton is situated between the electron-withdrawing carboxylate group at C2 and the methyl group at C4. The deshielding effect of the adjacent carboxylate group is expected to shift this proton significantly downfield.

-

H-5: This proton is adjacent to the chloro-group at C6 and the methyl group at C4. The chlorine atom exerts a moderate deshielding effect.

The absence of adjacent protons for both H-3 and H-5 results in their appearance as singlets. The subtle differences in their electronic environments will likely lead to two distinct singlets in the aromatic region of the spectrum.

The Ethyl Ester Protons (-OCH₂CH₃)

The ethyl group of the ester functionality gives rise to a characteristic quartet and triplet pattern.

-

Methylene Protons (-CH₂-): These protons are directly attached to the oxygen atom of the ester, which is an electronegative atom. This proximity causes a significant deshielding effect, resulting in a downfield shift to the ~4.4 - 4.6 ppm region. The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4).

-

Methyl Protons (-CH₃): These protons are further away from the deshielding influence of the ester oxygen. Consequently, they appear more upfield, typically in the ~1.3 - 1.5 ppm range. The signal is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

The C4-Methyl Protons (-CH₃)

The methyl group attached to the C4 position of the pyridine ring is expected to resonate at a chemical shift typical for methyl groups on an aromatic ring. The signal will appear as a singlet as there are no adjacent protons to cause splitting. Its predicted chemical shift is around 2.4 - 2.6 ppm.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To experimentally validate these predictions, a standardized protocol for sample preparation and data acquisition is essential.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Apply a 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure accurate integration.

-

Workflow for Spectral Acquisition and Analysis:

Caption: Experimental workflow for ¹H NMR analysis.

Trustworthiness and Self-Validation: Cross-Verification of Spectral Data

To ensure the integrity of the structural assignment, the ¹H NMR data should be corroborated with other analytical techniques.

-

¹³C NMR Spectroscopy: This technique will provide information on the number of unique carbon environments, complementing the proton data.

-

2D NMR Spectroscopy (COSY, HSQC):

-

COSY (Correlation Spectroscopy): Will confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Will establish the direct correlation between each proton and the carbon to which it is attached.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound and provide fragmentation patterns that can support the proposed structure.

By integrating data from these orthogonal techniques, a self-validating system is created, leading to a high degree of confidence in the final structural elucidation.

Conclusion: From Spectrum to Structure

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, each providing a wealth of information about the molecule's electronic and structural features. A thorough analysis of the chemical shifts, multiplicities, and integrations allows for an unambiguous assignment of each proton. This guide provides a comprehensive framework for both predicting and interpreting the ¹H NMR spectrum of this and related substituted pyridine compounds, underscoring the power of NMR spectroscopy in modern chemical research and drug development.

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Ethyl 6-chloro-4-methylpyridine-2-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The document is structured to offer not only the spectral data but also the underlying scientific principles and practical experimental guidance necessary for its accurate interpretation and application.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[1] While ¹H NMR provides information about the proton framework, ¹³C NMR offers direct insight into the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[3] This sensitivity allows for the differentiation of carbons in various functional groups and within aromatic systems.[4][5]

For a molecule such as this compound, which possesses a substituted heterocyclic ring and an ester functional group, ¹³C NMR is indispensable for confirming its structure and purity. The predictable effects of substituents on the chemical shifts of the pyridine ring carbons provide a robust method for unambiguous signal assignment.[6][7]

Predicted ¹³C NMR Data and Peak Assignments

In the absence of a publicly available experimental spectrum for this compound, the following ¹³C NMR chemical shifts have been predicted based on established substituent effects on the pyridine ring and typical values for ethyl esters.[8][6][7] The analysis considers the electronic contributions of the chloro, methyl, and ethyl carboxylate groups to the electron density at each carbon atom of the pyridine ring.

The structure and numbering scheme for this compound are as follows:

Caption: Molecular structure and atom numbering for this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~164 | This carbon is attached to the electronegative nitrogen and the carbonyl group of the ester, leading to a significant downfield shift. |

| C3 | ~125 | This carbon is in a meta-position relative to the nitrogen and ortho to the electron-donating methyl group, resulting in a moderate chemical shift. |

| C4 | ~150 | The methyl group causes a downfield shift at the carbon it is attached to (alpha-effect). |

| C5 | ~122 | This carbon is ortho to the electron-donating methyl group and meta to the electron-withdrawing chloro and ester groups, leading to a relatively upfield shift for a pyridine ring carbon. |

| C6 | ~152 | The carbon is attached to both the electronegative nitrogen and the chlorine atom, causing a strong downfield shift. |

| C=O (C7) | ~168 | Carbonyl carbons in esters typically resonate in this downfield region.[8][4] |

| O-CH₂ (C9) | ~62 | The methylene carbon is attached to an oxygen atom, shifting it downfield.[4] |

| CH₃ (C10) | ~14 | The terminal methyl group of the ethyl ester is in a typical aliphatic region.[4] |

| 4-CH₃ (C11) | ~18 | The methyl group on the pyridine ring is expected in this region. |

Justification for Predicted Chemical Shifts:

The chemical shifts of the pyridine ring carbons are influenced by the interplay of inductive and resonance effects of the substituents. The nitrogen atom in the ring generally causes a downfield shift of the adjacent (α) carbons (C2 and C6) and the distant (γ) carbon (C4) compared to benzene.[7]

-

C2 and C6: These carbons are most affected by the electronegative nitrogen, placing them at the downfield end of the aromatic region. The presence of the electron-withdrawing ester group at C2 and the chloro group at C6 further deshields these carbons.

-

C4: The methyl group at this position will have a direct (ipso) effect, typically causing a downfield shift.

-

C3 and C5: These carbons are less affected by the nitrogen. Their chemical shifts will be influenced by the neighboring substituents. For instance, C5 is expected to be shifted slightly upfield due to the ortho-methyl group.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality, quantitative ¹³C NMR spectrum of this compound, the following experimental procedure is recommended.[1][9][10]

3.1. Sample Preparation

-

Weighing: Accurately weigh approximately 20-50 mg of the purified compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its good solubilizing properties and well-defined solvent peak at ~77.16 ppm.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

3.2. Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or a similar sequence) is typically used. For quantitative analysis, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).[1]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.[10]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds will provide adequate digital resolution.[1]

-

Relaxation Delay (D1): For a standard qualitative spectrum, a delay of 2 seconds is common. For quantitative measurements, a much longer delay (5 times the longest T₁ of the carbon nuclei, which can be 30-60 seconds or more) is necessary to allow for full relaxation of all carbon nuclei.[1][10]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.[10]

-

Proton Decoupling: Use broadband proton decoupling to simplify the spectrum to single lines for each carbon and to benefit from the NOE (for qualitative spectra).

3.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the solvent peak (CDCl₃) to its known value (77.16 ppm).

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹³C NMR data for this compound. By understanding the influence of the various substituents on the chemical shifts of the pyridine ring and ester carbons, researchers can confidently assign the signals in an experimental spectrum. The detailed experimental protocol provided herein serves as a robust starting point for acquiring high-quality data for this and similar compounds, ensuring accurate structural verification, which is a critical step in chemical research and drug development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

This guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 6-chloro-4-methylpyridine-2-carboxylate, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification, characterization, and quantification of this and structurally related compounds.

Introduction

This compound is a substituted pyridine derivative with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol .[2] Its structure, featuring a chlorinated pyridine ring and an ethyl carboxylate group, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for unambiguous compound identification and for developing robust analytical methods. This guide will delve into the theoretical and practical aspects of the mass spectrometric analysis of this compound, covering both electron ionization (EI) and electrospray ionization (ESI) techniques.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [2] |

| Molecular Weight | 199.63 g/mol | [2] |

| Boiling Point | 311.5°C | [2] |

| Appearance | Colorless liquid | [1] |

| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide | [1] |

Mass Spectrometric Analysis: A Tale of Two Ionization Techniques

The choice of ionization technique is paramount in mass spectrometry as it dictates the type and extent of fragmentation observed. Here, we will explore the predicted behavior of this compound under both hard (EI) and soft (ESI) ionization conditions.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a high-energy technique that typically results in extensive fragmentation, providing a detailed fingerprint of the molecule. This is particularly useful for structural elucidation.

A gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) system is the preferred platform for analyzing volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

The 70 eV electron beam in EI provides sufficient energy to induce a cascade of fragmentation events. The following diagram illustrates the most probable fragmentation pathway for this compound.

Caption: Predicted EI fragmentation pathway of this compound.

The molecular ion peak ([M]⁺˙) is expected at m/z 199, with an isotopic peak at m/z 201 due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio. Key fragmentation pathways include:

-

Loss of the ethoxy radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion at m/z 154/156.[3]

-

Loss of the ethyl radical (•CH₂CH₃): Alpha-cleavage next to the carbonyl group can result in the loss of an ethyl radical, yielding a fragment at m/z 170/172.

-

Loss of the entire ester group (•COOCH₂CH₃): Cleavage of the C-C bond between the pyridine ring and the carboxylate group results in a prominent peak at m/z 126/128, corresponding to the 6-chloro-4-methylpyridine radical cation.

-

Loss of a chlorine radical (•Cl): This would lead to a fragment at m/z 164.

-

Further fragmentation of the pyridine ring: The fragment at m/z 126/128 can undergo further fragmentation, such as the loss of acetylene (C₂H₂) to yield smaller charged species.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. This is ideal for determining the molecular weight of the analyte and for quantitative studies using techniques like selected reaction monitoring (SRM).

Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is the method of choice for the analysis of this compound in complex matrices.

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of mobile phases A and B.

-

LC Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Scan Range: m/z 50-300.

-

In ESI, fragmentation is typically induced in the collision cell of a tandem mass spectrometer (MS/MS). The protonated molecule ([M+H]⁺) at m/z 200/202 is selected and fragmented by collision-induced dissociation (CID).

References